

# The Discontinuation of Fasiglifam: A Technical Review of the Clinical Development and Termination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fasiglifam hemihydrate |           |
| Cat. No.:            | B595586                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fasiglifam (TAK-875), a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), was a promising novel oral therapy for type 2 diabetes mellitus. Its unique mechanism of action, which involved stimulating glucose-dependent insulin secretion, offered the potential for effective glycemic control with a reduced risk of hypoglycemia. Despite showing significant efficacy in Phase II and early Phase III clinical trials, the development of fasiglifam was voluntarily terminated by Takeda Pharmaceutical Company Limited in December 2013 due to concerns about drug-induced liver injury (DILI). This in-depth technical guide synthesizes the available data on the clinical development of fasiglifam, detailing its mechanism of action, clinical trial results, and the subsequent investigations into the mechanisms of its hepatotoxicity that ultimately led to its discontinuation.

# Introduction: The Promise of a Novel GPR40 Agonist

Fasiglifam was developed as a first-in-class oral medication designed to selectively activate GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is highly expressed in pancreatic  $\beta$ -cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of elevated fatty acids.[3][4] The glucose-dependent



nature of this action was a key therapeutic advantage, as it suggested a lower intrinsic risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[5][6] Early clinical studies demonstrated that fasiglifam effectively improved glycemic control in patients with type 2 diabetes.[5][7] However, emerging data from the extensive Phase III program raised significant liver safety concerns, ultimately leading to the termination of its development.[8][9] [10]

# Mechanism of Action: The GPR40 Signaling Pathway

Fasiglifam acts as an ago-allosteric modulator of GPR40.[1][3] Upon binding, it potentiates the signaling cascade initiated by endogenous free fatty acids, leading to an increase in intracellular calcium levels and enhanced insulin secretion from pancreatic  $\beta$ -cells, but only in the presence of elevated glucose.[4] The signaling pathway is primarily mediated through the G $\alpha$ q subunit of the G protein.



Click to download full resolution via product page

Caption: GPR40 signaling pathway activated by Fasiglifam.

## **Clinical Development and Termination**

The clinical development program for fasiglifam encompassed multiple Phase II and Phase III studies. While efficacy in lowering HbA1c was consistently demonstrated, the safety data, particularly from the larger and longer-term Phase III trials, revealed a concerning trend of liver enzyme elevations.[5][11]



### **Summary of Key Clinical Trial Data**

The decision to terminate the development of fasiglifam was based on a comprehensive review of data from numerous clinical trials. A pooled analysis of 15 double-blind studies, including 9,139 patients with type 2 diabetes, highlighted the liver safety signal.[11]

| Parameter                               | Fasiglifam (All<br>Doses,<br>n=5,359) | Placebo<br>(n=~249-1603) | Active Comparators (Sitagliptin or Glimepiride, n=~370) | Reference(s) |
|-----------------------------------------|---------------------------------------|--------------------------|---------------------------------------------------------|--------------|
| Incidence of ALT > 3x ULN               | 2.7%                                  | 0.5%                     | 0.8%                                                    | [11]         |
| Incidence of ALT or AST ≥3x ULN (CVOT)  | 2.1%                                  | 0.5% (p < 0.001)         | Not Applicable                                          | [2]          |
| Incidence of ALT or AST ≥10x ULN (CVOT) | 0.31%                                 | 0.06% (p < 0.001)        | Not Applicable                                          | [2]          |
| Serious Liver<br>Injury Cases           | 3 (1 Hy's Law, 2<br>near Hy's Law)    | Not Reported             | Not Reported                                            | [11][12]     |

ULN: Upper Limit of Normal; CVOT: Cardiovascular Outcomes Trial; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

A dedicated cardiovascular outcomes trial was prematurely terminated after enrolling 3,207 of the planned 5,000 participants due to these liver safety concerns.[2] The median duration of exposure in this trial was approximately 248 days.[2]

### **Experimental Protocols: A Synopsis**

The clinical trial program for fasiglifam involved a series of randomized, double-blind, placeboand active-controlled studies.

Phase III Efficacy and Safety Trial (Example):[5][7]



- Objective: To assess the efficacy and safety of fasiglifam in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise.
- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 192 patients were randomized to receive once-daily fasiglifam 25 mg (n=63), fasiglifam 50 mg (n=62), or placebo (n=67) for 24 weeks.
- Inclusion Criteria: Patients with type 2 diabetes, HbA1c between 7.0% and 10.0%, and treated with diet and exercise alone.
- Primary Endpoint: Change from baseline in HbA1c at week 24.
- Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters, including liver function tests.

#### Cardiovascular Outcomes Trial (CVOT):[2]

- Objective: To evaluate the cardiovascular safety of fasiglifam in patients with type 2 diabetes at high cardiovascular risk.
- Design: A multicenter, randomized, double-blind, placebo-controlled, two-arm trial.
- Participants: Intended to randomize 5,000 participants; 3,207 were enrolled (1,604 to fasiglifam, 1,603 to placebo) before termination.
- Inclusion Criteria: Patients with type 2 diabetes and a history of cardiovascular disease.
- Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
- Safety Oversight: An independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC) provided ongoing safety surveillance.

# **Mechanistic Investigation of Hepatotoxicity**

Following the termination, extensive retrospective studies were conducted to understand the mechanisms underlying fasiglifam-induced liver injury.[13][14] Several potential hazards were



identified.

# **Proposed Mechanisms of Fasiglifam-Induced Liver Injury**

The leading hypothesis for fasiglifam's hepatotoxicity involves a multi-faceted mechanism, including the formation of reactive metabolites, inhibition of bile acid transporters, and mitochondrial dysfunction.[13][14]





Click to download full resolution via product page

Caption: Proposed mechanisms of Fasiglifam-induced liver injury.



# **Experimental Protocols for Mechanistic Studies**

Covalent Binding Assay:[13]

- Objective: To determine the potential for fasiglifam to form reactive metabolites that bind covalently to liver proteins.
- Methodology:
  - Cryopreserved human hepatocytes were incubated at 37°C with 10 μM of <sup>14</sup>C-labeled fasiglifam for 4 hours.
  - Following incubation, cells were washed and proteins were precipitated with acetonitrile.
  - The protein pellet was repeatedly washed to remove non-covalently bound radioactivity.
  - The amount of radioactivity remaining in the protein pellet was quantified by liquid scintillation counting and used to calculate the extent of covalent binding (pmol equivalent/mg protein).
  - The Covalent Binding Burden (CVB) was calculated, with a threshold >1 mg/day
     considered a risk for DILI. Fasiglifam's CVB was determined to be 2.0 mg/day.[13]

Hepatic Transporter Inhibition Assay:[13][14]

- Objective: To assess the inhibitory potential of fasiglifam and its acyl glucuronide metabolite (TAK-875AG) on key hepatic transporters.
- Methodology:
  - Vesicular transport assays were performed using membrane vesicles from cells overexpressing human transporters such as BSEP, MRP2, and MRP3.
  - The uptake of a specific radiolabeled substrate for each transporter was measured in the presence and absence of varying concentrations of fasiglifam or TAK-875AG.
  - The concentration of the test compound that inhibited substrate transport by 50% (IC₅₀) was determined.



• Results showed that TAK-875AG was a particularly potent inhibitor of MRP3.[13][14]

Mitochondrial Toxicity Assay:[13][14]

- Objective: To evaluate the effect of fasiglifam on mitochondrial function.
- Methodology:
  - Mitochondrial respiration in HepG2 cells was measured using high-resolution respirometry (e.g., Seahorse XF Analyzer).
  - The activity of individual mitochondrial respiratory chain complexes (Complex I, II, etc.) was assessed in isolated rat liver mitochondria.
  - The assays measured oxygen consumption rates after the addition of fasiglifam, revealing inhibitory effects on mitochondrial respiration.[13][14]

### Conclusion

The termination of fasiglifam's clinical development serves as a critical case study in drug development, highlighting the unpredictability of idiosyncratic drug-induced liver injury. Despite a promising mechanism of action and significant efficacy, the emergence of a clear liver safety signal in late-stage trials necessitated its discontinuation.[2][8] Subsequent mechanistic studies have provided valuable insights into the potential causes of this toxicity, implicating the formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, and mitochondrial dysfunction.[13][14] This body of work underscores the importance of comprehensive preclinical safety assessments and vigilant monitoring in clinical trials to ensure patient safety. The findings from the fasiglifam program continue to inform the development of safer GPR40 agonists and contribute to the broader understanding of the mechanisms of DILI.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. go.drugbank.com [go.drugbank.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. takeda.com [takeda.com]
- 9. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety -- PACE-CME [pace-cme.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discontinuation of Fasiglifam: A Technical Review of the Clinical Development and Termination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#history-of-fasiglifam-clinical-development-termination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com